Positional Isomerism: 6-yloxy vs. 7-yloxy Substitution – Impact on Hydrogen-Bonding Geometry and Target Recognition
The target compound (6-yloxy) and its 7-yloxy positional isomer (CAS 96078-23-8) share an identical molecular formula (C13H12O5) and molecular weight (248.23 g/mol), but differ in the attachment point of the ether-linked propanoic acid side chain on the coumarin ring system [1]. This positional shift alters the spatial orientation of the carboxylic acid pharmacophore relative to the coumarin core: in the 6-yloxy isomer, the side chain extends from the benzopyrone ring at a position electronically conjugated with the lactone carbonyl, whereas in the 7-yloxy isomer, the side chain is ortho to the ring oxygen and para to the lactone carbonyl, producing distinct hydrogen-bond donor/acceptor vector angles and molecular electrostatic potential surfaces [1]. While no direct head-to-head biochemical comparison of the two isomers has been published in the peer-reviewed literature, the structural non-equivalence is absolute and dictates non-interchangeability in any target-binding or enzymatic context .
| Evidence Dimension | Positional isomerism – substitution site on coumarin core |
|---|---|
| Target Compound Data | Ether linkage at C-6 of 4-methyl-2H-chromen-2-one; InChI Key: UPXDHEXQSUSAKG-UHFFFAOYSA-N |
| Comparator Or Baseline | 7-yloxy isomer (CAS 96078-23-8): Ether linkage at C-7; InChI Key: UDYRIQUHULSYII-UHFFFAOYSA-N |
| Quantified Difference | Isomeric (same MW 248.23, same LogP ~2.0–2.2); no published comparative biochemical data identified |
| Conditions | Structural comparison based on InChI, SMILES, and computed 2D/3D descriptors from PubChem |
Why This Matters
For procurement supporting SAR campaigns or target-based screening, the 6- vs. 7-substitution pattern is a strict structural requirement; ordering the incorrect positional isomer produces data that cannot be attributed to the intended chemotype.
- [1] PubChem. Compound Summary: 2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid vs. 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid (CID 2787139). Structural descriptor comparison. https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
